REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][N:9]=1)=[O:7].C1COCC1.O>CO>[C:13]1([C:11]2[O:10][N:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
LiOH.H2O
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NOC(=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for two and half hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
HCl and extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |